3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring and the spirocyclic core makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the spirocyclic core. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Shares the piperazine and chlorophenyl groups but differs in the core structure.
1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: Similar spirocyclic core but different substituents.
Uniqueness
The uniqueness of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione lies in its specific combination of the piperazine ring, chlorophenyl group, and spirocyclic core. This combination provides a distinct pharmacological profile and potential for therapeutic applications .
Biological Activity
The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a member of the diazaspiro compound class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H24ClN5O4
- Molecular Weight : 445.89936 g/mol
Pharmacological Activities
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research has indicated that derivatives containing piperazine and spiro structures exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .
2. Anticonvulsant Activity
A study focusing on related compounds demonstrated anticonvulsant effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests that the compound may have applications in treating epilepsy or other seizure disorders.
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for Alzheimer's disease treatment, while urease inhibition can be beneficial for treating urinary tract infections .
Case Studies and Research Findings
The biological activities of the compound are likely mediated through several mechanisms:
- Neurotransmitter Modulation : By affecting neurotransmitter levels, especially GABA and acetylcholine, the compound can influence neuronal excitability.
- Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to inhibition and subsequent therapeutic effects.
Properties
Molecular Formula |
C21H27ClN4O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H27ClN4O3/c1-23-20(29)26(19(28)21(23)8-3-2-4-9-21)15-18(27)25-12-10-24(11-13-25)17-7-5-6-16(22)14-17/h5-7,14H,2-4,8-13,15H2,1H3 |
InChI Key |
YMCPLAFZSCOYGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.